4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride
Overview
Description
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a methoxyphenyl group. The dihydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride typically involves multiple steps. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The piperazine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the introduction of the methoxyphenyl group through an electrophilic aromatic substitution reaction. The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the thiazole ring can lead to a dihydrothiazole compound.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole ring may participate in binding to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the thiazole ring.
2-(Piperazin-1-ylmethyl)thiazole: Contains the thiazole and piperazine moieties but lacks the methoxyphenyl group.
Uniqueness
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiazole ring, piperazine moiety, and methoxyphenyl group allows for diverse interactions and applications that are not possible with simpler compounds.
Biological Activity
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities, mechanisms of action, and therapeutic potentials of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, contributing to its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against a range of bacterial strains. The results demonstrated that compounds with piperazine substitutions showed enhanced antibacterial activity compared to their non-piperazine counterparts. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
A | E. coli | 32 |
B | S. aureus | 16 |
C | P. aeruginosa | 64 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. A recent study found that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined through MTT assays, revealing promising results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.2 |
A549 (Lung) | 7.8 |
Neuroprotective Effects
Emerging studies suggest that thiazole compounds may possess neuroprotective properties, particularly in the context of Alzheimer's disease. The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurodegeneration. The results indicated that it has a significant inhibitory effect with an IC50 of 0.85 µM, making it a candidate for further development as a multitarget agent against neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as AChE, which is crucial for neurotransmitter regulation.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.
- Antioxidant Activity : It exhibits antioxidant properties, reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that the presence of the methoxy group significantly enhances antibacterial activity against Gram-positive bacteria.
- Cytotoxicity in Cancer Models : In vivo studies demonstrated that administration of the compound in mice bearing tumors resulted in reduced tumor size and increased survival rates compared to controls.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS.2ClH/c1-19-13-4-2-3-12(9-13)14-11-20-15(17-14)10-18-7-5-16-6-8-18;;/h2-4,9,11,16H,5-8,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWANJWRXWCDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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